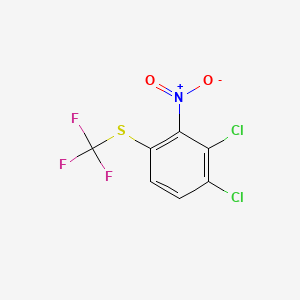

1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene

Description

1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene is a halogenated aromatic compound featuring a trifluoromethylthio (-SCF₃) group at position 4, nitro (-NO₂) at position 3, and chlorine atoms at positions 1 and 2. The trifluoromethylthio group enhances metabolic stability and membrane permeability compared to non-sulfur analogs .

Propriétés

Formule moléculaire |

C7H2Cl2F3NO2S |

|---|---|

Poids moléculaire |

292.06 g/mol |

Nom IUPAC |

1,2-dichloro-3-nitro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(16-7(10,11)12)6(5(3)9)13(14)15/h1-2H |

Clé InChI |

URIIHWXERZUTFT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1SC(F)(F)F)[N+](=O)[O-])Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Route

The synthesis of This compound typically involves the nitration of 1,2-dichloro-4-trifluoromethylthiobenzene . This nitration is performed using a mixed acid system comprising concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure selective substitution at the 3-position of the aromatic ring.

The overall reaction can be summarized as:

$$

\text{1,2-Dichloro-4-trifluoromethylthiobenzene} + \text{HNO}3 + \text{H}2\text{SO}4 \rightarrow \text{this compound} + \text{H}2\text{O}

$$

This method is widely adopted both in laboratory and industrial settings due to its efficiency and relatively high yield.

Detailed Reaction Conditions

- Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is used. The sulfuric acid acts both as a catalyst and as a dehydrating agent, enhancing the nitration efficiency.

- Temperature Control: The reaction temperature is typically maintained between 15°C and 60°C. Initial nitration is carried out at lower temperatures (15–25°C) to control the rate and selectivity, then gradually increased to about 60°C to complete the reaction.

- Reaction Time: The nitration process generally requires several hours (around 3 to 5 hours) with vigorous stirring to ensure complete conversion.

- Water Addition: After nitration, water is added to adjust the sulfuric acid concentration, facilitating selective crystallization of the desired nitro compound.

Industrial Scale Production

Industrial production follows the same nitration principles but is optimized for scale and purity:

- Large Reactors: Use of large-scale acid-resistant reactors with efficient stirring and temperature control systems.

- Fractional Crystallization: After nitration, the sulfuric acid concentration is carefully adjusted (typically to 65–90% by weight excluding the nitro compound) to selectively precipitate the this compound, separating it from other isomers and impurities.

- Purification: The crude product is isolated by centrifugation or filtration, washed with water to remove residual acids, and dried under vacuum to obtain a high-purity compound.

Process Optimization and Purification Techniques

Fractional Crystallization

A key innovation in the purification of nitro-substituted dichlorobenzenes, including the trifluoromethylthio derivative, is fractional crystallization by adjusting sulfuric acid concentration post-nitration. This technique exploits the differential solubility of positional isomers in acid solutions, allowing selective crystallization of the 4-substituted isomer.

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Sulfuric acid concentration | 65–90% by weight (excluding nitro compound) | To precipitate this compound selectively |

| Temperature during crystallization | 15–25°C | Maintain selective crystallization |

| Water addition | Stoichiometric to dilute acid | Adjust acid concentration for crystallization |

| Separation method | Centrifugation or filtration | Isolate solid product |

This process yields a product with high purity and good recovery rates, suitable for industrial applications.

Washing and Drying

- The precipitated solid is washed repeatedly with cold water to remove residual acid and soluble impurities.

- Washing temperatures are maintained around 40–45°C to ensure effective removal of acid without dissolving the product.

- Final drying is performed under vacuum heating to remove moisture and volatile impurities, yielding a dry, stable compound.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 1,2-Dichloro-4-trifluoromethylthiobenzene | Same, but in bulk quantities |

| Nitrating Mixture | Concentrated HNO3 and H2SO4 | Same, optimized for scale and safety |

| Temperature Control | 15–60°C with manual control | Automated precise temperature control |

| Reaction Time | Several hours (3–5 h) | Similar, with optimized stirring |

| Product Isolation | Filtration or centrifugation | Large-scale centrifugation and washing |

| Purification | Fractional crystallization | Fractional crystallization with acid concentration adjustment |

| Yield | High (typically >90%) | High (up to 96.4% of theoretical yield) |

Summary of Research Findings

- The nitration of 1,2-dichloro-4-trifluoromethylthiobenzene is the most direct and efficient route to prepare This compound .

- Temperature and acid concentration control are critical for selectivity and yield.

- Fractional crystallization by adjusting sulfuric acid concentration post-reaction is a novel and effective purification method that separates the desired isomer from closely related byproducts.

- Industrial processes emphasize scale-up optimization, safety, and environmental considerations, including acid recovery and waste minimization.

- The final product is purified by washing and vacuum drying to achieve high purity suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Products with different substituents replacing the chlorine atoms.

Reduction: 1,2-Dichloro-4-trifluoromethylthio-3-aminobenzene.

Oxidation: 1,2-Dichloro-4-trifluoromethylsulfonyl-3-nitrobenzene.

Applications De Recherche Scientifique

1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic compounds.

Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparaison Avec Des Composés Similaires

Mixture of 3,4-Dichloro-6-nitrobenzotrifluoride and 3,4-Dichloro-5-nitrobenzotrifluoride

- Structure : These isomers (1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene and 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene) differ in nitro and trifluoromethyl positions (positions 3/4 and 5) versus the target compound’s 3-nitro and 4-SCF₃ .

- Lipophilicity: The SCF₃ group in the target compound increases logP (estimated >3.5) compared to CF₃ analogs (logP ~2.8), enhancing lipid solubility .

1,2-Dichloro-4-fluoro-3-nitrobenzene (CAS 345-17-5)

- Structure : Replaces SCF₃ with fluorine at position 4 .

- Impact :

- Electronic Effects : Fluorine’s high electronegativity intensifies electron withdrawal but lacks the steric bulk of SCF₃, altering binding affinity in biological systems.

- Stability : Fluorine confers resistance to oxidation, whereas SCF₃ may undergo metabolic sulfoxidation, affecting environmental persistence .

Physical and Chemical Properties

Reactivity and Stability

- Nucleophilic Substitution : The SCF₃ group in the target compound stabilizes aromatic rings via resonance, reducing susceptibility to nucleophilic attack compared to CF₃ analogs .

- Oxidative Degradation : SCF₃ may oxidize to sulfone (-SO₂CF₃) under UV light, altering toxicity profiles. In contrast, CF₃ and fluorine analogs exhibit higher photostability .

Activité Biologique

1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene (C7H2Cl2F3NO2S) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by electron-withdrawing groups such as nitro and trifluoromethylthio, suggests possible interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex arrangement of substituents that influence its chemical reactivity and biological activity. The presence of chlorine atoms and a trifluoromethylthio group enhances its electrophilic character, making it a candidate for various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H2Cl2F3NO2S |

| Molecular Weight | 292.06 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biomolecules. The electron-withdrawing nature of the nitro and trifluoromethylthio groups may facilitate the compound's binding to active sites on enzymes or receptors, potentially altering their activity.

Case Studies

Several case studies have examined the biological activities of structurally similar compounds:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various chlorinated aromatic compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features exhibited notable inhibition zones, suggesting a potential role for this compound in antimicrobial applications.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibitors revealed that nitro-substituted aromatic compounds could effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This suggests that this compound may also display enzyme inhibitory activity relevant to drug development.

Q & A

Q. What are the established synthetic routes for 1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. Key steps include nitration, chlorination, and trifluoromethylthiolation. Optimization strategies:

- Temperature Control : Maintain sub-zero temperatures during nitration to prevent over-oxidation (e.g., using HNO₃/H₂SO₄ at –10°C) .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ or AlCl₃) to enhance electrophilic substitution efficiency .

- Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate intermediates. Validate purity via HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and trifluoromethylthio groups (δ ~40 ppm in ¹³C). Use DEPT-135 to distinguish CH₃ groups .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C–Cl (750–550 cm⁻¹) stretches. Compare with NIST spectral libraries to resolve overlapping peaks .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of NO₂ or Cl groups). Use isotopic clusters to confirm chlorine presence .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices) and identify electrophilic sites .

- Transition State Analysis : Simulate SNAr mechanisms with pyridine derivatives. Compare activation energies (ΔG‡) to prioritize substituents (e.g., –NH₂ vs. –OCH₃) .

- Solvent Effects : Use COSMO-RS to model polar aprotic solvents (DMF, DMSO) and predict rate acceleration .

Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- Replicate Experiments : Conduct stability assays in triplicate across pH 2–12 (buffers: HCl/KCl for acidic, phosphate for neutral, NaOH/borate for basic) .

- Analytical Cross-Validation : Combine HPLC (retention time shifts) and UV-Vis (λmax changes) to detect degradation products .

- Mechanistic Probes : Use LC-MS/MS to identify hydrolysis intermediates (e.g., nitro-to-amine reduction) and propose degradation pathways .

Q. How can hybrid methodological frameworks improve structure-activity relationship (SAR) studies for this compound in agrochemical applications?

- Methodological Answer :

- Multivariate Analysis : Apply PCA to correlate substituent electronic parameters (σ, Hammett constants) with bioactivity (e.g., herbicidal potency) .

- In Silico Screening : Use QSAR models trained on PubChem datasets to predict binding affinity against plant enzymes (e.g., acetolactate synthase) .

- Wet-Lab Validation : Test top candidates in controlled greenhouse trials, measuring EC₅₀ values against weed species .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Standardized Protocols : Follow OECD 105 guidelines for solubility testing (shake-flask method, 24 h equilibration) .

- Temperature Calibration : Ensure consistent thermal control (±0.1°C) using jacketed cells.

- Solvent Purity : Use HPLC-grade solvents (e.g., ≥99.9% acetone, DCM) to avoid surfactant interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.